Phosphonic acid, 1,12-dodecanediylbis-

Catalog No.
S654944
CAS No.
7450-59-1
M.F
C12H28O6P2
M. Wt
330.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phosphonic acid, 1,12-dodecanediylbis-

CAS Number

7450-59-1

Product Name

Phosphonic acid, 1,12-dodecanediylbis-

IUPAC Name

12-phosphonododecylphosphonic acid

Molecular Formula

C12H28O6P2

Molecular Weight

330.29 g/mol

InChI

InChI=1S/C12H28O6P2/c13-19(14,15)11-9-7-5-3-1-2-4-6-8-10-12-20(16,17)18/h1-12H2,(H2,13,14,15)(H2,16,17,18)

InChI Key

BEPFDRNIALBIKQ-UHFFFAOYSA-N

SMILES

C(CCCCCCP(=O)(O)O)CCCCCP(=O)(O)O

Synonyms

1,12-dodecanediylbis(phosphonic acid), DDBPA cpd

Canonical SMILES

C(CCCCCCP(=O)(O)O)CCCCCP(=O)(O)O

Self-Assembled Monolayers (SAMs)

Phosphonic acid, 1,12-dodecanediylbis- (often abbreviated as DDPPA) finds application in scientific research primarily in the formation of Self-Assembled Monolayers (SAMs) on various nanoparticle surfaces []. SAMs are ordered organic layers that can be engineered at the molecular level to control the surface properties of nanoparticles. DDPPA, with its phosphonic acid head group and long dodecyl chain, can strongly bind to metal oxide surfaces through phosphonate-metal interactions, forming a stable and well-defined SAM [].

Here's how DDPPA functions in SAM formation:

  • Phosphonate-Metal Interactions

    The phosphonic acid head group of DDPPA has a high affinity for metal oxide surfaces. This strong binding is due to the formation of covalent bonds between the phosphonate group and the metal cations on the surface [].

  • Dodedcyl Chain Orientation

    The long dodecyl chain (12 carbons) of DDPPA extends away from the metal oxide surface, creating an organic layer with specific properties. The length of the chain can be tailored to influence properties like hydrophobicity and steric hindrance [].

Applications in Nanoparticle Research

DDPA SAMs are valuable tools in nanoparticle research for several reasons:

  • Surface Functionalization

    DDPPA SAMs can modify the surface chemistry of nanoparticles, allowing for the attachment of specific biomolecules or other functional groups. This enables researchers to design nanoparticles for targeted drug delivery, biosensing, or catalysis [].

  • Stability and Control

    DDPPA SAMs provide a stable and well-defined interface between the nanoparticle and its surrounding environment. This allows researchers to precisely control the surface properties of nanoparticles and study their interactions with other molecules [].

  • Biocompatibility

    Depending on the terminal group attached to the dodecyl chain, DDPPA SAMs can be engineered to be biocompatible, making them suitable for applications in drug delivery and biological imaging [].

Phosphonic acid, 1,12-dodecanediylbis- is a chemical compound with the molecular formula C12H28O6P2C_{12}H_{28}O_{6}P_{2} and a CAS Registry Number of 7450-59-1. This compound features two phosphonic acid groups attached to a dodecane chain, making it a type of phosphonate. Its structure consists of a long hydrophobic alkyl chain, which contributes to its unique properties in various applications, particularly in materials science and nanotechnology .

As mentioned earlier, the primary focus of research on this molecule appears to be its potential applications. One proposed mechanism involves its ability to chelate metal ions. This chelation can be beneficial in various applications, such as corrosion inhibition by forming a protective layer on metal surfaces or in water treatment processes to remove unwanted metal cations [].

Phosphonic acids generally exhibit characteristic reactivity due to the presence of the phosphonic acid functional group. The reactions involving phosphonic acid, 1,12-dodecanediylbis- include:

  • Acid-Base Reactions: The compound can donate protons (H⁺) due to its acidic nature, reacting with bases to form salts.
  • Esterification: It can react with alcohols to form esters, which are often utilized in various synthetic pathways.
  • Coordination Chemistry: The phosphonic acid groups can coordinate with metal ions, forming metal-phosphonate complexes that are significant in catalysis and materials science .

The synthesis of phosphonic acid, 1,12-dodecanediylbis- typically involves the following methods:

  • Direct Phosphonation: This method involves reacting dodecanediol with phosphorus trichloride or phosphorus oxychloride in the presence of a base to yield the desired phosphonic acid.
  • Hydrolysis: The chlorinated intermediates can be hydrolyzed to form the corresponding phosphonic acids.
  • Solution Processing: Recent studies have demonstrated that this compound can be synthesized using solution-processing techniques suitable for thin-film applications in electronics .

Phosphonic acid, 1,12-dodecanediylbis- has several notable applications:

  • Nanotechnology: It is used as a functionalizing agent for nanoparticles, enhancing their stability and dispersibility in solvents.
  • Solar Cells: The compound plays a role in improving the performance of solar cells by modifying surface properties and enhancing charge transport .
  • Corrosion Inhibition: Its ability to form stable complexes with metal ions makes it useful in corrosion prevention strategies.

Interaction studies involving phosphonic acid, 1,12-dodecanediylbis- often focus on its binding affinity with various metal ions. These interactions are crucial for applications in catalysis and materials science. For instance, studies have shown that this compound can effectively coordinate with zirconium ions, forming stable complexes that are useful in thin-film deposition processes .

Phosphonic acid, 1,12-dodecanediylbis- shares similarities with other phosphonic acids but is unique due to its specific alkyl chain length and structure. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
Phosphonic acid, 1-octadecanediylbis-Longer alkyl chain (C18)Higher hydrophobicity than dodecanediylbis-
Phosphoric acidContains three hydroxyl groupsMore acidic than phosphonic acids
(12-Phosphonododecyl)phosphonic acidSimilar alkyl chain but different functional groupsUsed primarily in solar cell applications

The uniqueness of phosphonic acid, 1,12-dodecanediylbis- lies in its balance between hydrophilicity and hydrophobicity due to the dodecane chain length, making it particularly effective for specific applications in nanotechnology and materials science .

XLogP3

1.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

7450-59-1

Wikipedia

1,12-Dodecanebisphosphonic acid

General Manufacturing Information

Phosphonic acid, P,P'-1,12-dodecanediylbis-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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